

What is Velnacrine-d4 and its chemical properties

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Compound of Interest

Compound Name: Velnacrine-d4

Cat. No.: B15143124

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Velnacrine-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Velnacrine-d4**, a deuterated analog of the cholinesterase inhibitor Velnacrine. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, presenting a valuable resource for professionals in the fields of pharmacology and drug development.

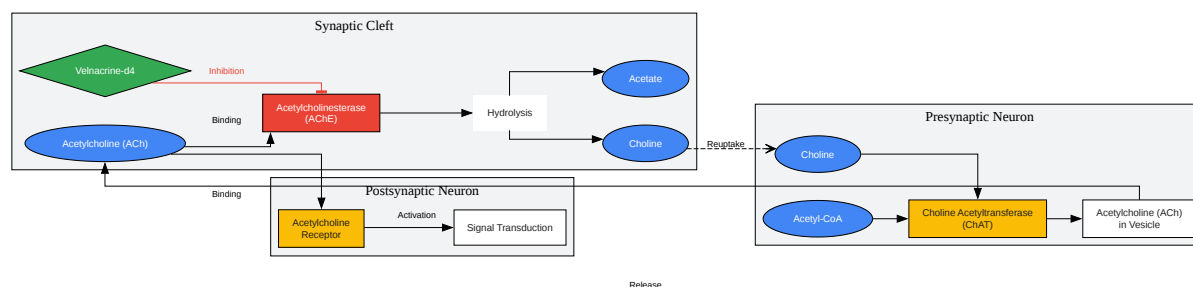
Core Chemical Properties

Velnacrine-d4 is a stable, deuterium-labeled version of Velnacrine.^[1] The introduction of deuterium atoms can offer advantages in metabolic studies and can be a useful tool in pharmacokinetic research. While specific experimental data for **Velnacrine-d4** is limited in publicly available literature, the fundamental chemical properties are based on the parent compound, Velnacrine.

Property	Value	Source
Chemical Name	Velnacrine-d4	MedchemExpress
Molecular Formula (Hydrochloride)	C ₁₃ H ₁₁ D ₄ ClN ₂ O	PubChem
Parent Compound Formula	C ₁₃ H ₁₄ N ₂ O	Wikipedia
Parent Compound Molar Mass	214.268 g/mol	Wikipedia
Parent Compound IUPAC Name	9-amino-1,2,3,4- tetrahydroacridin-1-ol	Wikipedia
Parent Compound CAS Number	124027-47-0	Wikipedia

Mechanism of Action: Cholinesterase Inhibition

Velnacrine, the parent compound of **Velnacrine-d4**, functions as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase.^[2] By inhibiting these enzymes, Velnacrine prevents the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.^[3] This mechanism is the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in central cholinergic transmission.^{[3][4]}



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Mechanism of action of **Velnacrine-d4** as an acetylcholinesterase inhibitor.

Experimental Protocols

Synthesis of Tacrine (Parent Compound)

A common synthetic route to Tacrine, the parent compound of Velnacrine, involves a multi-step process. A representative synthesis is described in research focused on developing derivatives of Tacrine. The yield of Tacrine in one such synthesis was reported to be 68%, with a melting range of 181.1-182.1°C.[4] The synthesis of **Velnacrine-d4** would involve a similar pathway with the introduction of deuterium-labeled reagents at an appropriate step.

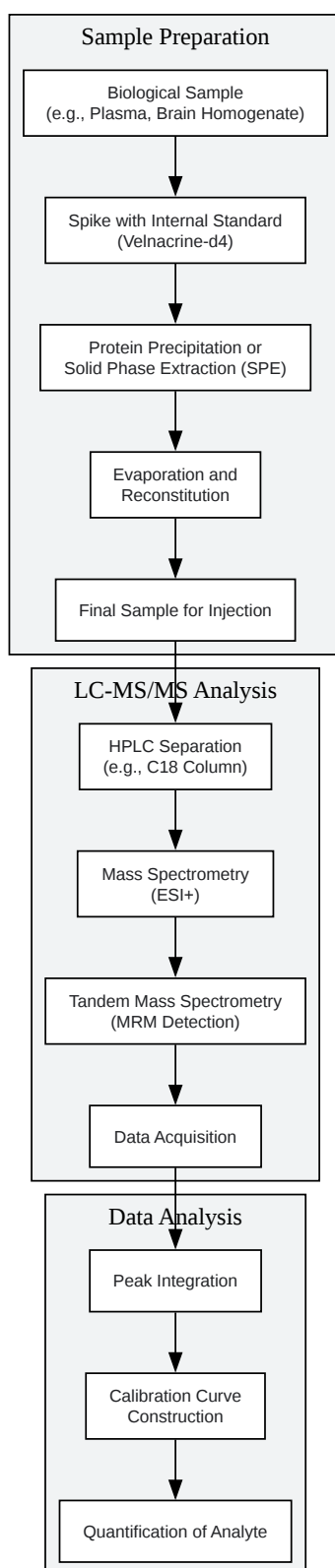
Key Analytical Techniques for Synthesis Confirmation:

- Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.
- CHN Analysis: To determine the elemental composition.

- Gas Chromatography-Flame Ionization Detection (GC-FID): To assess purity and retention time.^[4]
- Mass Spectrometry (APCI-MS, GC-MS): To confirm the molecular mass and fragmentation patterns.^[4] For Tacrine, a molecular mass of 198 g/mol was confirmed.^[4]

Analytical Workflow for Quantification

The quantification of Velnacrine and its deuterated analog in biological matrices is typically achieved using liquid chromatography-mass spectrometry (LC-MS). This technique offers high sensitivity and selectivity.



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References

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- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis and characterisation of an acetylcholinesterase inhibitor" by Elijah Rahman-Riding [pearl.plymouth.ac.uk]
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